![molecular formula C8H10N2O5S2 B5520466 N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)
N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine
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Description
Synthesis Analysis
The synthesis of compounds similar to "N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine" involves complex chemical reactions that ensure the correct incorporation of the sulfonyl group and the thiophene ring into the alanine backbone. For instance, the synthesis of amino acid derivatives like N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine demonstrates the intricacies of introducing functional groups into amino acid structures, offering insights into potential synthetic pathways for our compound of interest (Inman, Highet, Kolodny, & Robey, 1991).
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl groups and amino acids is characterized by specific conformations and interactions. An example of this is seen in the study of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine, where X-ray crystallography revealed the molecule's conformation and the significance of the sulfonyl bond's stability compared to the aminoacyl bond (Ueda et al., 1991). This highlights the importance of the sulfonyl group in determining the structural attributes of such molecules.
Chemical Reactions and Properties
The chemical reactivity of "N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine" can be anticipated by studying similar sulfonyl-amino compounds. Aryl(sulfonyl)amino groups have been demonstrated as good leaving groups in intramolecular substitution reactions, indicating potential reactivity paths for our compound (Kato et al., 2010).
Physical Properties Analysis
The physical properties of amino acid derivatives are significantly influenced by their molecular structure. For example, the synthesis and characterization of peptides containing sulfonamide transition-state isosteres shed light on the impact of molecular configuration on properties such as solubility and stability (Moree, Schouten, Kroon, & Liskamp, 2009).
Chemical Properties Analysis
Understanding the chemical properties of "N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine" involves exploring the behavior of similar molecules in chemical environments. The study on protease inhibitors incorporating sulfonylated N-4-nitrobenzyl-β-alanine hydroxamate moieties provides insights into how sulfonyl and amino groups interact with enzymes and other molecules, offering a glimpse into the compound's potential chemical properties and interactions (Scozzafava, Ilies, Manole, & Supuran, 2000).
Safety and Hazards
properties
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c1-4(8(12)13)10-17(14,15)5-2-6(7(9)11)16-3-5/h2-4,10H,1H3,(H2,9,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKTCLRPBEGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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